1-Bromo-2,2-dimethylcyclopropane-1-carboxylic acid 1-Bromo-2,2-dimethylcyclopropane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC20459698
InChI: InChI=1S/C6H9BrO2/c1-5(2)3-6(5,7)4(8)9/h3H2,1-2H3,(H,8,9)
SMILES:
Molecular Formula: C6H9BrO2
Molecular Weight: 193.04 g/mol

1-Bromo-2,2-dimethylcyclopropane-1-carboxylic acid

CAS No.:

VCID: VC20459698

Molecular Formula: C6H9BrO2

Molecular Weight: 193.04 g/mol

* For research use only. Not for human or veterinary use.

1-Bromo-2,2-dimethylcyclopropane-1-carboxylic acid -

Description

Laboratory Synthesis

1-Bromo-2,2-dimethylcyclopropane-1-carboxylic acid can be synthesized by brominating precursors such as 2,2-dimethylcyclopropane-1-carboxylic acid. The bromination reaction typically involves:

  • Reagents: Bromine (Br₂)

  • Solvent: Carbon tetrachloride (CCl₄) or similar non-polar solvents

  • Conditions: Controlled temperatures to ensure selective bromination at the desired position.

The reaction exploits the high reactivity of the cyclopropane ring, which facilitates the introduction of the bromine atom.

Industrial Production

For large-scale production, continuous flow reactors are often employed to optimize yield and purity. Reaction parameters such as temperature, pressure, and reagent concentration are closely monitored.

Reactivity and Mechanism

The dual functionality of this compound—arising from the bromine atom and carboxylic acid group—enables diverse chemical reactions:

  • Nucleophilic Substitution: The bromine atom serves as a leaving group in substitution reactions.

  • Acid Derivative Formation: The carboxylic acid group can form esters, amides, or other derivatives.

  • Cyclopropane Ring Strain: The inherent strain in the cyclopropane ring enhances its reactivity in ring-opening reactions.

These properties make it an excellent intermediate for synthesizing more complex molecules.

Organic Synthesis

The compound is widely used as a building block in organic synthesis due to its reactive sites:

  • Preparation of advanced intermediates for pharmaceuticals.

  • Synthesis of functionalized cyclopropanes for material science applications.

Biological Research

Although specific biological activity data for this compound is limited, halogenated cyclopropanes are known to exhibit:

  • Antimicrobial properties: Brominated derivatives often disrupt bacterial cell membranes.

  • Enzyme inhibition: Cyclopropane derivatives may act as inhibitors for enzymes like acetylcholinesterase.

Further studies are required to explore its potential in medicinal chemistry.

Comparison with Related Compounds

CompoundKey DifferenceImpact on Reactivity
1-Bromo-2,2-dimethylcyclopropaneLacks carboxylic acid groupReduced ability to form derivatives
2,2-Dimethylcyclopropane-1-carboxylic acidLacks bromine atomLower electrophilicity
1-Chloro-2,2-dimethylcyclopropane-1-carboxylic acidChlorine instead of bromineDifferent reactivity due to weaker bond strength

The presence of both the bromine atom and carboxylic acid group makes 1-bromo-2,2-dimethylcyclopropane-1-carboxylic acid uniquely versatile in synthetic applications.

Limitations

  • Lack of comprehensive biological studies limits its immediate application in drug discovery.

  • Data on physical properties such as melting point and boiling point is currently unavailable.

Future Research

Further studies could focus on:

  • Exploring its biological activity against various pathogens or cancer cell lines.

  • Investigating its role as an intermediate in environmentally friendly chemical processes.

  • Developing new synthetic methodologies using this compound as a precursor.

Product Name 1-Bromo-2,2-dimethylcyclopropane-1-carboxylic acid
Molecular Formula C6H9BrO2
Molecular Weight 193.04 g/mol
IUPAC Name 1-bromo-2,2-dimethylcyclopropane-1-carboxylic acid
Standard InChI InChI=1S/C6H9BrO2/c1-5(2)3-6(5,7)4(8)9/h3H2,1-2H3,(H,8,9)
Standard InChIKey QWWABPIBQUPWPY-UHFFFAOYSA-N
Canonical SMILES CC1(CC1(C(=O)O)Br)C
PubChem Compound 12867481
Last Modified Aug 15 2024

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